molecular formula C16H21NO5 B1482560 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid CAS No. 1700164-97-1

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid

Cat. No.: B1482560
CAS No.: 1700164-97-1
M. Wt: 307.34 g/mol
InChI Key: TZDWPJMNIHEHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes an oxane ring, a propanoic acid group, and a benzyloxy carbonyl group

Biochemical Analysis

Biochemical Properties

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an alanine derivative, which influences the secretion of anabolic hormones and supplies fuel during exercise . This compound interacts with enzymes involved in amino acid metabolism, such as alanine transaminase, which catalyzes the transfer of amino groups from alanine to α-ketoglutarate, forming pyruvate and glutamate . These interactions are essential for maintaining amino acid balance and energy production in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to enhance the secretion of anabolic hormones, which are vital for muscle growth and repair . Additionally, it affects mental performance during stress-related tasks and prevents exercise-induced muscle damage . These cellular effects highlight the compound’s potential as an ergogenic dietary substance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with alanine transaminase results in the conversion of alanine to pyruvate, which is a critical step in gluconeogenesis and energy production . This binding interaction is essential for regulating amino acid metabolism and maintaining cellular energy levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years . Its stability may decrease at higher temperatures or in the presence of light, leading to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound maintains its biochemical properties and cellular effects over extended periods, provided it is stored and handled correctly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance physical and mental performance without adverse effects . At higher doses, it may cause toxic or adverse effects, such as liver damage or metabolic imbalances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and gluconeogenesis. It interacts with enzymes such as alanine transaminase, which catalyzes the conversion of alanine to pyruvate . This reaction is crucial for maintaining amino acid balance and energy production in cells. Additionally, the compound may influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, ensuring its efficacy . For instance, the compound may be transported across cell membranes by amino acid transporters, which are essential for maintaining cellular amino acid levels and supporting metabolic processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it participates in energy production and metabolic regulation . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid typically involves multi-step organic synthesis procedures. One common method includes the reaction of an appropriate oxane derivative with a benzyloxy carbonyl-protected amino acid under controlled conditions. The reaction is usually carried out in the presence of a base and an organic solvent, followed by purification steps such as crystallization or column chromatography.

Industrial Production Methods: Industrially, the production of this compound might involve scaling up the laboratory procedures. The process would require optimization of reaction conditions to maximize yield and purity, along with cost-effective methods for purification and isolation. Catalysts or specific reagents might be employed to facilitate the reactions on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzyloxy carbonyl group can be selectively oxidized under specific conditions to introduce different functional groups.

  • Reduction: Reduction reactions can be employed to modify the oxane ring or the carboxyl group.

  • Substitution: Substitution reactions might occur at the amino or oxane moiety, introducing various substituents.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, Jones reagent.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Acidic or basic catalysts, depending on the substituent being introduced.

Major Products:

  • Depending on the reaction conditions and reagents, the products can range from modified amino acids to more complex structures with altered functional groups.

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid has significant research applications across various scientific domains:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

  • Medicine: Investigated for its potential as a drug precursor or a bioactive compound with therapeutic properties.

  • Industry: Employed in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 2-amino-3-(oxan-4-yl)propanoic acid

  • Benzyloxycarbonyl-amino acids

  • Oxane-based amino acids

This detailed look at 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid showcases its versatility and potential across multiple scientific and industrial fields.

Properties

IUPAC Name

3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDWPJMNIHEHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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